Hexanenitrile, 6-(methylthio)- Hexanenitrile, 6-(methylthio)- Hexanenitrile, 6-(methylthio)- is a natural product found in Brassica napus and Aurinia sinuata with data available.
Brand Name: Vulcanchem
CAS No.: 72931-29-4
VCID: VC4124972
InChI: InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3
SMILES: CSCCCCCC#N
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol

Hexanenitrile, 6-(methylthio)-

CAS No.: 72931-29-4

Cat. No.: VC4124972

Molecular Formula: C7H13NS

Molecular Weight: 143.25 g/mol

* For research use only. Not for human or veterinary use.

Hexanenitrile, 6-(methylthio)- - 72931-29-4

Specification

CAS No. 72931-29-4
Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
IUPAC Name 6-methylsulfanylhexanenitrile
Standard InChI InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3
Standard InChI Key ULSCBSNSXYDREI-UHFFFAOYSA-N
SMILES CSCCCCCC#N
Canonical SMILES CSCCCCCC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hexanenitrile, 6-(methylthio)-, adopts a linear conformation with the following structural features:

  • Backbone: A six-carbon aliphatic chain (C1–C6).

  • Functional groups:

    • Nitrile group (-C≡N) at C1.

    • Methylthio group (-S-CH₃) at C6.

The absence of chiral centers (as confirmed by RDKit analyses ) and stereochemical complexity simplifies its synthesis and purification. Key structural identifiers include:

  • SMILES: CSCCCCCC#N

  • InChIKey: ULSCBSNSXYDREI-UHFFFAOYSA-N

Table 1: Core Physicochemical Properties

PropertyValue
Molecular weight143.25–143.26 g/mol
Log P (octanol-water)2.43
Topological polar surface area23.79 Ų
Rotatable bonds5
Hydrogen bond acceptors2
Hydrogen bond donors0

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A reported method involves reacting 6-bromohexanenitrile with methylthiolate (CH₃S⁻) under alkaline conditions. Teders et al. (2018) demonstrated its utility in energy-transfer-enabled disulfide-ene reactions, highlighting its role in biocompatible transformations .

Key Reactions

  • Nitrile hydrolysis: Forms 6-(methylthio)hexanoic acid under acidic or enzymatic conditions.

  • Thioether oxidation: Converts the methylthio group to sulfoxide or sulfone derivatives using oxidants like H₂O₂.

  • Cycloadditions: Participates in [2+2] photocycloadditions due to the electron-deficient nitrile group .

Biological and Pharmacological Profile

Drug-Likeness and ADMET Properties

Computational analyses classify hexanenitrile, 6-(methylthio)-, as a drug-like molecule with moderate bioavailability:

  • Lipinski’s rule of 5: 0 violations (molecular weight <500, Log P <5) .

  • Bioavailability score: 0.55 (SwissADME) .

  • ADMET predictions:

    • High gastrointestinal absorption.

    • Blood-brain barrier permeant (log Kp = -6.01 cm/s) .

Table 2: Predicted ADMET Parameters

ParameterValue/Outcome
Gastrointestinal absorptionHigh
CYP450 inhibitionNone (1A2, 2C19, 2D6)
Skin permeation (log Kp)-6.01 cm/s
PAINS alerts0

Natural Occurrence

The compound has been identified in Aurinia sinuata, Brassica napus, and Brassica rapa, suggesting a role in plant defense mechanisms . Its structural similarity to glucosinolate derivatives in Raphanus sativus (daikon) implies potential biosynthetic linkages to isothiocyanates .

Industrial and Research Applications

Organic Synthesis

Hexanenitrile, 6-(methylthio)-, serves as:

  • A building block for sulfur-containing polymers.

  • A precursor to thioureas and thioamides via nucleophilic additions .

Materials Science

Its amphiphilic nature enables applications in:

  • Surfactant design (HLB = 8–12, estimated).

  • Liquid crystal precursors through functionalization .

Hazard CategoryCode
Acute toxicity (oral/dermal)H302/H312
Skin/eye irritationH315/H319
Respiratory irritationH335

Comparative Analysis with Analogues

Table 3: Comparison with Aliphatic Nitriles

CompoundLog PTPSA (Ų)Bioavailability
Hexanenitrile, 6-(methylthio)-2.4323.790.55
Hexanenitrile1.9823.790.49
6-Methoxyhexanenitrile1.8529.100.51

The methylthio group enhances lipophilicity (Log P +0.45 vs. methoxy analogue), improving membrane permeability but reducing aqueous solubility .

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